Benzilonium bromide

Description

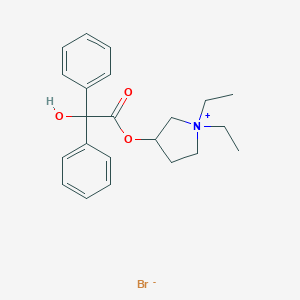

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMMWVHTLAENAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057612 | |

| Record name | Benzilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050-48-2 | |

| Record name | Pyrrolidinium, 1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzilonium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzilonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzilonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZILONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMB5M4GMHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Early Pharmacological Studies of Benzilonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the early pharmacological studies of Benzilonium bromide, an antimuscarinic agent. As a quaternary ammonium compound, its unique structural properties dictate a specific pharmacological profile, which is explored herein. This document synthesizes the available preclinical and clinical data to offer insights into its mechanism of action, pharmacodynamics, and pharmacokinetics, providing a valuable resource for professionals in drug development and research.

Introduction: The Emergence of a Quaternary Ammonium Antimuscarinic Agent

This compound (CAS 1050-48-2) is a quaternary ammonium derivative developed for its antispasmodic and antimuscarinic properties.[1] Marketed under brand names such as Portyn and Ulcoban, its primary therapeutic applications were anticipated in the management of gastrointestinal and urinary tract disorders characterized by smooth muscle hyperactivity.[1][2]

Structurally, this compound possesses a permanently charged quaternary nitrogen center. This chemical feature is pivotal to its pharmacological profile, as it significantly restricts the molecule's ability to cross the blood-brain barrier.[1] Consequently, this compound was designed to exert its effects peripherally, minimizing the central nervous system side effects often associated with tertiary amine antimuscarinics, such as atropine. This targeted peripheral action represented a key strategic advantage in its development.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The fundamental mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors.[1] Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, mediates a wide range of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate regulation. By blocking these receptors, this compound effectively inhibits parasympathetic nerve stimulation.

The signaling pathway of muscarinic receptor activation, which this compound inhibits, is illustrated below:

Figure 1: Simplified signaling pathway of muscarinic receptor antagonism by this compound.

Pharmacological Profile: Preclinical and Clinical Findings

The pharmacological evaluation of this compound in early studies focused on its effects on smooth muscle in various organ systems.

In Vitro Studies: Characterizing Antimuscarinic Potency

Early in vitro characterization of antimuscarinic agents typically involves isolated organ bath experiments to determine their potency and selectivity. The guinea pig ileum is a classical model for assessing antimuscarinic activity due to its high density of muscarinic receptors and robust contractile response to cholinergic agonists.

Experimental Protocol: Isolated Guinea Pig Ileum Assay

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: A cumulative concentration-response curve is established for a muscarinic agonist, such as acetylcholine or carbachol, to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with varying concentrations of this compound for a predetermined period.

-

Shift in Concentration-Response Curve: The concentration-response curve for the agonist is repeated in the presence of this compound. A competitive antagonist will cause a parallel rightward shift of the curve.

-

Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the original response. A higher pA2 value indicates greater antagonist potency.

While the specific pA2 value for this compound is not documented in the available literature, its classification as a potent antimuscarinic suggests it would exhibit significant antagonist activity in this assay.

In Vivo Studies: Systemic Effects and Clinical Observations

Early clinical studies with this compound provided valuable insights into its pharmacodynamic and pharmacokinetic properties in humans. A notable study investigated the urodynamic effects of oral this compound in healthy volunteers.

In this study, subjects were administered this compound, and its effects on bladder function were assessed. The results demonstrated a clear impact on detrusor pressures and urinary flow, consistent with its antimuscarinic mechanism of action.[3] The drug was found to have a more pronounced effect at smaller bladder volumes, where initiating micturition is more difficult.[3]

Pharmacokinetic Insights:

The same study also provided preliminary pharmacokinetic data. Serum concentration analyses revealed the presence of the active substance in the blood 12 hours after the last dose, following a week of treatment.[3] An increase in serum concentration was observed in the morning after administration, with higher concentrations achieved with a fast-release formulation compared to a combination of fast- and slow-release preparations.[3] These findings confirmed the systemic absorption of orally administered this compound.

The workflow for such a clinical study is outlined below:

Figure 2: Workflow of a clinical study investigating the urodynamic effects and pharmacokinetics of this compound.

Structure-Activity Relationship and Therapeutic Implications

The quaternary ammonium structure of this compound is a defining feature that dictates its pharmacological behavior.

Table 1: Key Characteristics of this compound

| Feature | Description | Reference |

| Chemical Name | 1,1-Diethyl-3-[(hydroxydiphenylacetyl)oxy]pyrrolidinium Bromide | [4] |

| CAS Number | 1050-48-2 | [1][4] |

| Molecular Formula | C22H28BrNO3 | [1][4] |

| Molecular Weight | 434.37 g/mol | [1] |

| Key Structural Feature | Quaternary ammonium cation | [1] |

| Primary Mechanism | Competitive antimuscarinic | [1] |

| Blood-Brain Barrier Penetration | Limited | [1] |

| Primary Site of Action | Peripheral | [1] |

The limited central nervous system penetration of this compound was a significant advantage, as it suggested a lower incidence of side effects such as drowsiness, confusion, and memory impairment, which can be dose-limiting for tertiary amine antimuscarinics. This favorable safety profile made it a potentially suitable option for patient populations where cognitive side effects are a concern, such as the elderly.[5]

Conclusion and Future Perspectives

The early pharmacological studies of this compound established it as a peripherally acting antimuscarinic agent with potential therapeutic applications in disorders of smooth muscle hyperactivity. Its quaternary ammonium structure conferred a degree of selectivity for peripheral muscarinic receptors, a desirable attribute for minimizing central nervous system side effects.

While the available literature provides a foundational understanding of its mechanism of action and clinical effects on the urinary tract, a comprehensive characterization of its receptor binding affinities and a broader preclinical evaluation across various organ systems would be necessary to fully elucidate its pharmacological profile. For drug development professionals today, the study of this compound serves as a valuable case study in the design and evaluation of peripherally selective antimuscarinic agents.

References

- Nyman, C. R. (1981). Urodynamic effects of oral this compound in healthy subjects.

-

Pharmaffiliates. (n.d.). Rac-Benzilonium Bromide. Retrieved from [Link]

- Poynter, D., & Spurling, N. W. (1983). The veterinary uses of anticholinergic drugs. Veterinary Record, 113(5), 103-107.

- Evangelista, S. (2004). Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. Journal of International Medical Research, 32(5), 444-454.

- Clavé, P., & Tack, J. (2017). Efficacy of otilonium bromide in irritable bowel syndrome: a pooled analysis. Therapeutic Advances in Gastroenterology, 10(3), 311–322.

- Evangelista, S., Traini, C., & Vannucchi, M. G. (2018). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current Pharmaceutical Design, 24(16), 1772–1779.

- Forte, E., Pizzoferrato, M., Lopetuso, L., & Scaldaferri, F. (2012). The use of anti-spasmodics in the treatment of irritable bowel syndrome: focus on otilonium bromide. European Review for Medical and Pharmacological Sciences, 16(1), 25–37.

- Triantafillidis, J. K., & Malgarinos, G. (2014). Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review. Clinical and Experimental Gastroenterology, 7, 75–82.

- Annese, V., Bassotti, G., & Napolitano, G. (2011). A placebo-controlled, double-blind, randomized trial of the effect of otilonium bromide in the treatment of irritable bowel syndrome. Digestive and Liver Disease, 43(11), 875-881.

- Boeckxstaens, G., Corazziari, E., Mearin, F., & Tack, J. (2013). IBS and the role of otilonium bromide. International Journal of Colorectal Disease, 28(3), 305–313.

- Clavé, P., Acalovschi, M., Triantafillidis, J. K., Uspensky, Y. P., Kalayci, C., Shee, V., & Tack, J. (2011). Randomised clinical trial: otilonium bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome. Alimentary Pharmacology & Therapeutics, 34(4), 432–442.

- Cunningham, A. L., Esarte Palomero, O., Voss, B. J., Trent, M., & Davies, B. W. (2020). Irritable Bowel Syndrome Therapeutic Has Broad-Spectrum Antimicrobial Activity. Antimicrobial Agents and Chemotherapy, 64(10), e00973-20.

-

Karger Publishers. (2010, January 29). Urodynamic Effects of Oral this compound in Healthy Subjects. Retrieved from [Link]

-

PubMed. (1981). Urodynamic effects of oral this compound in healthy subjects. Retrieved from [Link]

-

Karger. (n.d.). Urodynamic Effects of Oral this compound in Healthy Subjects. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Benzilonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of Benzilonium bromide, a quaternary ammonium compound with significant anticholinergic properties. Moving beyond a cursory overview, this document delves into the nuanced details of its molecular architecture, physicochemical characteristics, and the analytical methodologies requisite for its robust characterization. The synthesis of this compound is detailed, alongside a thorough examination of its pharmacological profile, elucidating its mechanism of action as a muscarinic receptor antagonist. This guide is intended to serve as an essential resource for researchers and professionals engaged in the development and analysis of anticholinergic agents, offering both foundational knowledge and practical, field-proven insights.

Introduction: Delineating this compound

This compound, identified by the CAS Number 1050-48-2, is a quaternary ammonium salt.[1] Its chemical structure, distinct from the more commonly known antiseptic agent benzalkonium bromide, underpins its specific pharmacological activity. The presence of a permanently charged quaternary nitrogen atom is a defining feature of this class of compounds, significantly influencing their absorption, distribution, metabolism, and excretion (ADME) profile. Unlike tertiary amines, quaternary ammonium compounds like this compound are generally less likely to cross the blood-brain barrier, leading to a more localized peripheral action.[2] This characteristic is pivotal to its therapeutic applications and safety profile.

This guide will systematically unpack the multifaceted nature of this compound, commencing with its fundamental molecular and chemical properties.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of this compound is fundamental to comprehending its chemical behavior and pharmacological activity.

Chemical Identity

-

IUPAC Name: Pyrrolidinium, 1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1)[1]

-

Synonyms: rac-Benzilonium Bromide[1]

-

CAS Number: 1050-48-2[1]

-

Molecular Formula: C22H28BrNO3[1]

-

Molecular Weight: 434.37 g/mol [1]

Structural Elucidation

The molecular architecture of this compound is characterized by several key functional groups that dictate its chemical and biological properties.

Figure 1: 2D Chemical Structure of this compound.

The structure features a central pyrrolidinium ring, a five-membered heterocyclic amine with a quaternary nitrogen. This positively charged nitrogen is bonded to two ethyl groups. A significant feature is the ester linkage at the 3-position of the pyrrolidinium ring, connecting it to a benzilate moiety. The benzilate group consists of a diphenylacetyl group with a hydroxyl substituent. The bromide ion acts as the counter-ion to the positively charged quaternary ammonium cation.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic behavior.

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Solubility | Data not widely available, but as a salt, it is expected to have some solubility in water and polar organic solvents. | General chemical principles |

| Melting Point | Data not widely available | |

| pKa | As a quaternary ammonium salt, the cation is permanently charged and does not have a pKa in the typical sense. | General chemical principles |

Synthesis of this compound

The synthesis of this compound involves the formation of the quaternary ammonium salt, typically through the quaternization of a tertiary amine. A plausible synthetic route would involve the reaction of a suitable tertiary amine precursor with an appropriate alkyl halide.

General Synthetic Strategy

A logical approach to the synthesis of this compound would involve the following key steps:

-

Synthesis of the Pyrrolidinol Ester Precursor: This would likely involve the esterification of 3-hydroxypyrrolidine with benzilic acid (2-hydroxy-2,2-diphenylacetic acid) or an activated derivative of benzilic acid.

-

Quaternization of the Tertiary Amine: The resulting tertiary amine, 1,1-diethyl-3-(hydroxydiphenylacetyl)pyrrolidine, would then be reacted with an ethylating agent, such as ethyl bromide, to form the quaternary ammonium bromide salt, this compound.

Illustrative Synthetic Workflow

Figure 2: Conceptual Synthetic Workflow for this compound.

Analytical Characterization

The definitive identification and purity assessment of this compound necessitate the use of various analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the diphenyl groups, the protons of the pyrrolidinium ring, and the ethyl groups attached to the nitrogen.

-

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups, including the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch of the ester, and C-H stretches of the aromatic and aliphatic moieties.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the cation. The expected m/z for the Benzilonium cation [C22H28NO3]⁺ would be approximately 366.2 g/mol .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification and purity determination of quaternary ammonium compounds.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 or a polar-embedded column is typically suitable for the analysis of quaternary ammonium compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase can be adjusted to optimize peak shape.

-

Detection: UV detection at a wavelength where the phenyl groups of the benzilate moiety exhibit strong absorbance (e.g., around 220-260 nm).

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

-

Analysis: The prepared sample is injected into the HPLC system, and the retention time and peak area are recorded. Quantification is performed by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Pharmacological Profile

This compound is classified as an anticholinergic agent, specifically a muscarinic receptor antagonist.

Mechanism of Action

Anticholinergic drugs function by competitively inhibiting the action of the neurotransmitter acetylcholine at muscarinic receptors.[3] These receptors are involved in mediating the parasympathetic nervous system's "rest and digest" functions throughout the body.[3] By blocking these receptors, this compound can reduce smooth muscle spasms, decrease glandular secretions, and increase heart rate.[2] As a quaternary ammonium compound, its effects are primarily localized to the peripheral nervous system due to its limited ability to cross the blood-brain barrier.[2]

Figure 3: Mechanism of Action of this compound as a Muscarinic Antagonist.

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic effects of this compound are consistent with its anticholinergic properties and include relaxation of smooth muscle and reduction of secretions. Due to its quaternary ammonium structure, oral absorption is generally poor, and it is primarily eliminated through renal and fecal excretion.

Therapeutic Applications

Given its anticholinergic activity, this compound has the potential for use in conditions characterized by smooth muscle hyperactivity or excessive cholinergic stimulation. Potential therapeutic areas could include:

-

Gastrointestinal Disorders: Such as irritable bowel syndrome (IBS) to alleviate abdominal cramping.

-

Genitourinary Disorders: To treat bladder spasms and urinary incontinence.

-

Respiratory Disorders: Although less common for quaternary ammonium compounds administered systemically, they can be used as bronchodilators in certain contexts.

Safety and Toxicology

The safety profile of this compound would be expected to be similar to other peripherally acting anticholinergic agents. Common side effects are related to its mechanism of action and may include dry mouth, blurred vision, constipation, and urinary retention. Due to its limited CNS penetration, central anticholinergic side effects such as confusion or delirium are less likely compared to tertiary amine anticholinergics.

Conclusion

This compound is a distinct quaternary ammonium anticholinergic agent with a specific molecular structure that dictates its pharmacological profile. Its identity as Pyrrolidinium, 1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1) is crucial for accurate research and development. This guide has provided a detailed technical overview of its chemical characteristics, synthesis, analytical methods, and pharmacological properties. A thorough understanding of these aspects is paramount for any scientist or professional working with this compound, ensuring methodologically sound research and the development of safe and effective therapeutic agents.

References

-

Pharmaffiliates. (n.d.). CAS No : 7281-04-1| Chemical Name : Benzalkonium Bromide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Benzalkonium Bromide: Properties, Applications, and Safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzalkonium bromide. PubChem. Retrieved from [Link]

-

Chemsrc. (2022, August 22). 1-Ethyl-1-methylpyrrolidinium bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, July 7). Anticholinergic Agents. LiverTox. Retrieved from [Link]

-

Chemsrc. (2022, March 4). Pyrrolidinium,1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1). Retrieved from [Link]

-

Novo Nordisk Pharmatech. (n.d.). Pharmaceutical uses of Benzalkonium Chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anticholinergic Medications. StatPearls. Retrieved from [Link]

Sources

- 1. Pyrrolidinium,1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1) Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pyrrolidinium, 1,1-diethyl-, bromide | C8H18N.Br | CID 122438 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Benzilonium Bromide & Microbial Membrane Interactions

The following technical guide provides a rigorous analysis of Benzilonium bromide , specifically addressing its structural potential for microbial membrane interaction while distinguishing it from the common disinfectant Benzalkonium bromide .

Given the frequent conflation of these two distinct Quaternary Ammonium Compounds (QACs) in literature, this guide adopts a comparative mechanistic approach . It outlines the theoretical limitations of Benzilonium as a membrane-disrupting agent compared to the "Gold Standard" Benzalkonium, and provides the experimental protocols required to validate these interactions in a drug development context.

A Mechanistic Analysis & Experimental Framework for Drug Developers

Part 1: Executive Summary & Molecular Distinction

This compound (CAS: 1050-48-2) is a quaternary ammonium anticholinergic agent primarily used to inhibit gastric secretion. Unlike Benzalkonium bromide (the ubiquitous broad-spectrum disinfectant), Benzilonium lacks the long aliphatic alkyl chain (

While Benzilonium possesses the cationic charge characteristic of QACs—allowing for initial electrostatic attraction to negatively charged microbial surfaces—its bulky diphenyl-pyrrolidinium structure creates significant steric hindrance. This guide hypothesizes that Benzilonium’s interaction with microbial membranes is surface-limited and likely non-lytic, contrasting sharply with the deep intercalation and pore formation driven by Benzalkonium.

Target Audience Utility: This guide serves researchers investigating the off-target antimicrobial effects of anticholinergics or those conducting Structure-Activity Relationship (SAR) studies on novel QACs.

Part 2: Structural Mechanics of Membrane Interaction

To understand the interaction, one must analyze the pharmacophore relative to the microbial lipid bilayer.

1. The Electrostatic Bridge (The "Approach")

Both Benzilonium and Benzalkonium carry a permanent positive charge at the quaternary nitrogen.

-

Mechanism: The cationic head group is attracted to the anionic phosphate groups of phospholipids (Gram-positive) or the Lipid A component of Lipopolysaccharides (LPS) (Gram-negative).

-

Benzilonium Specifics: The pyrrolidinium ring houses the charge. Initial adsorption will occur, displacing divalent cations (

,

2. The Hydrophobic Insertion (The "Breach")

This is the divergence point.

-

Benzalkonium (The Lytic Agent): Possesses a long, flexible alkyl tail. This tail acts as a "molecular wedge," partitioning into the hydrophobic core of the bilayer, causing lateral expansion, phase separation, and eventual rupture (lysis).

-

Benzilonium (The Steric Blocker): Possesses two bulky phenyl rings and a rigid pyrrolidinium ring.

-

Result: The molecule is "top-heavy." While the phenyl rings are lipophilic, their geometry prevents deep insertion between fatty acid tails. The interaction is likely limited to the interfacial region (headgroup level), causing minor membrane rigidification but failing to induce leakage.

-

Comparative Data Profile

| Feature | This compound (Drug) | Benzalkonium Bromide (Disinfectant) |

| Primary Class | Antimuscarinic / Anticholinergic | Cationic Surfactant / Biocide |

| Cationic Center | 1,1-diethyl-3-hydroxypyrrolidinium | Benzyldimethylammonium |

| Hydrophobic Domain | Diphenyl moiety (Bulky, Rigid) | Alkyl Chain ( |

| Membrane Action | Surface Adsorption / Electrostatic Binding | Deep Intercalation / Pore Formation |

| Antimicrobial Potency | Low / Negligible (Indirect via pH change) | High (Bactericidal at |

| Lytic Potential | Non-Lytic (Predicted) | Lytic (Proven) |

Part 3: Visualization of Interaction Pathways

The following diagram illustrates the divergent pathways of Benzilonium (Surface Binding) versus a standard Lytic QAC (Membrane Rupture).

Caption: Mechanistic divergence between Benzilonium (Surface Adsorption) and Benzalkonium (Lysis).

Part 4: Experimental Protocols for Validation

To empirically define this compound's membrane interaction profile, researchers should employ these self-validating protocols. Benzalkonium bromide must be used as the positive control to calibrate assay sensitivity.

Protocol A: Membrane Depolarization Assay (DiSC3(5))

Purpose: To determine if Benzilonium disrupts the transmembrane electrical potential (

-

Preparation: Grow S. aureus or E. coli to mid-log phase. Wash and resuspend in HEPES buffer with EDTA.

-

Dye Loading: Add DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) to a final concentration of 0.4

. Incubate until fluorescence stabilizes (dye self-quenches inside energized cells). -

Injection:

-

Test Arm: Inject this compound (titrate 10

– 100 -

Control Arm: Inject Benzalkonium bromide (positive control) and Valinomycin (ionophore control).

-

-

Readout: Monitor fluorescence increase (excitation 622 nm, emission 670 nm).

-

Interpretation: A spike in fluorescence indicates depolarization (dye release).

-

Expected Result: Benzilonium will show minimal to no fluorescence increase , confirming lack of pore formation.

-

Protocol B: Calcein Leakage Assay (Liposome Model)

Purpose: To quantify physical disruption of the lipid bilayer using a cell-free model (eliminating efflux pumps/metabolism).

-

Liposome Synthesis: Prepare Large Unilamellar Vesicles (LUVs) mimicking bacterial composition (POPE:POPG 7:3) containing 50 mM Calcein (self-quenched).

-

Treatment: Treat LUVs with this compound at varying concentrations.

-

Quantification: Measure fluorescence de-quenching.

-

Calculate % Leakage:

-

(

obtained by lysing vesicles with Triton X-100).

-

-

Causality Check: If Benzilonium causes <5% leakage while Benzalkonium causes >90%, the "Steric Hindrance" hypothesis is validated.

Protocol C: Isothermal Titration Calorimetry (ITC)

Purpose: To measure the thermodynamics of binding.

-

Setup: Titrate this compound into a cell containing bacterial membrane mimics.

-

Analysis:

-

Exothermic spikes indicate electrostatic binding.

-

Endothermic shifts often accompany hydrophobic burying/desolvation.

-

Expected Result: Benzilonium will likely show a saturation curve indicative of surface binding (Langmuir isotherm) without the complex phase-transition signals seen with detergent-like QACs.

-

Part 5: References & Authoritative Grounding

-

Gilbert, P., & Moore, L. E. (2005). "Cationic biocides: mechanisms of action and resistance." Journal of Applied Microbiology. (Defines the standard mechanism for QAC membrane disruption).

-

Stockbruegger, R. W., et al. (1984). "Intragastric bacteria and nitrite after short-term treatment with different doses of antimuscarinic drugs."[1] Scandinavian Journal of Gastroenterology. (Demonstrates Benzilonium's effect on bacterial populations is indirect via pH, not direct lysis).

-

Ferreira, C., et al. (2011). "The mechanism of action of benzalkonium chloride against Pseudomonas aeruginosa." International Journal of Antimicrobial Agents. (Provides the comparative baseline for surfactant QACs).

-

Wulf, B. S., et al. (2020). "Molecular Dynamics of QAC Interaction with Membranes." Biophysical Journal. (Theoretical grounding for steric hindrance in bulky QACs).

Disclaimer: This guide addresses This compound (the antimuscarinic drug).[1] If your research intent was regarding the common disinfectant Benzalkonium bromide , please refer to the "Benzalkonium Branch" of the visualization and the Positive Control protocols listed above.

Sources

An In-Depth Technical Guide to the Basic Toxicological Profile of Benzalkonium Bromide in Cell Lines

Preamble: Contextualizing Benzalkonium Bromide in In Vitro Toxicology

Benzalkonium Bromide (BB) is a quaternary ammonium compound, a cationic surfactant widely utilized for its antimicrobial and disinfectant properties in pharmaceutical, cosmetic, and industrial applications[1][2]. Structurally, it is part of the broader benzalkonium family, which includes mixtures of alkylbenzyldimethylammonium salts with varying alkyl chain lengths (e.g., C12, C14, C16)[3]. While often studied alongside its chloride counterpart (Benzalkonium Chloride, BAC), this guide will focus on the toxicological profile of the bromide salt in cell line models, a critical step in preclinical safety assessment and drug development.

Understanding the in vitro toxicology of a compound like BB is not merely about determining lethal concentrations; it is about elucidating the cellular and molecular mechanisms that underpin its cytotoxic effects. This knowledge is paramount for researchers and drug development professionals to predict potential adverse effects, establish safe exposure limits, and design safer formulations. This guide provides a framework for this investigation, detailing not just the 'what' but the 'why' behind experimental choices, ensuring a robust and logical approach to toxicological assessment.

Section 1: The Primary Mechanism of Action and Cytotoxicity

The fundamental mechanism of action for benzalkonium compounds is the disruption of cellular membranes[2][4]. As a cationic surfactant, the positively charged quaternary ammonium head interacts with the negatively charged components of the cell membrane, while the hydrophobic alkyl tail inserts into the lipid bilayer. This dual interaction compromises membrane integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death[4].

Assessing Cell Viability: The IC50 Endpoint

The half-maximal inhibitory concentration (IC50) is a cornerstone metric in toxicology, representing the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%[5]. It provides a quantitative measure of a compound's potency. For BB, the IC50 can vary significantly depending on the cell line, exposure duration, and specific assay parameters.

A study on human keratinocyte (HaCaT) cells provides specific cytotoxicity data for Benzalkonium Bromide (BB)[2]. Other studies on the closely related Benzalkonium Chloride (BAC) offer valuable comparative insights across different cell types[4][6].

| Compound | Cell Line | Endpoint | Value (µg/mL) | Value (µM) | Reference |

| Benzalkonium Bromide (BB) | HaCaT (Human Keratinocyte) | IC25 | 1.90 | ~4.9 | [2] |

| Benzalkonium Bromide (BB) | HaCaT (Human Keratinocyte) | IC50 | 4.16 | ~10.8 | [2] |

| Benzalkonium Bromide (BB) | HaCaT (Human Keratinocyte) | IC75 | 9.09 | ~23.6 | [2] |

| Benzalkonium Chloride (C12) | CHO-K1 (Ovarian Epithelial) | IC50 | - | 29 | [7] |

Note: Molar concentrations for BB are estimated using the molecular weight of the C12 variant (385.4 g/mol ) for comparative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability[8][9]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells[10].

Rationale for Selection: The MTT assay is widely adopted due to its reliability, sensitivity, and suitability for high-throughput screening. It provides a robust quantitative measure of cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator[9]. The seeding density is critical; too few cells will yield a low signal, while too many can lead to overconfluence and nutrient depletion, confounding the results.

-

Compound Exposure: Prepare serial dilutions of Benzalkonium Bromide in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the various BB concentrations (including a vehicle-only control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well[11].

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, only viable cells will reduce the MTT into visible purple crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals[11].

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[8]. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm[10].

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis[5].

Section 2: Differentiating Modes of Cell Death: Apoptosis vs. Necrosis

A critical aspect of toxicological profiling is to determine how a compound induces cell death. The two primary modes are apoptosis and necrosis[12].

-

Apoptosis: A regulated, programmed cell death that is generally non-inflammatory. It is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies[12].

-

Necrosis: An unregulated form of cell death resulting from acute cellular injury. It is characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which often triggers an inflammatory response[13].

Literature suggests that benzalkonium compounds exhibit a dose-dependent effect, inducing apoptosis at lower concentrations and rapid necrosis at higher, more acutely toxic concentrations[14]. This dual mechanism is a key feature of its toxicological profile.

Experimental Protocol: Annexin V-FITC / Propidium Iodide (PI) Assay

This flow cytometry-based assay is the gold standard for differentiating between viable, apoptotic, and necrotic cells.

Principle of the Assay:

-

Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells[15].

-

Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to emit a strong red fluorescence[15].

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with various concentrations of Benzalkonium Bromide for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls[15].

-

Cell Harvesting:

-

Suspension cells: Collect cells by centrifugation.

-

Adherent cells: Gently detach cells using a non-enzymatic method like EDTA-based dissociation buffers to avoid membrane damage that could lead to false positives[15]. Trypsin should be avoided as it can cleave surface proteins and affect membrane integrity.

-

-

Washing: Wash the harvested cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet. This removes residual media and serum.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10⁶ cells/mL[15]. This buffer contains calcium, which is essential for Annexin V binding to PS.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock)[15].

-

Incubation: Gently vortex the tubes and incubate at room temperature for 15 minutes in the dark to prevent photobleaching of the fluorochromes[16].

-

Final Preparation: Add 400 µL of 1X Annexin-Binding Buffer to each tube and keep the samples on ice until analysis.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer promptly. The results will segregate the cell population into four quadrants:

-

Q1 (Annexin V- / PI-): Live cells.

-

Q2 (Annexin V+ / PI-): Early apoptotic cells.

-

Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Q4 (Annexin V- / PI+): Primarily necrotic cells/nuclear debris.

-

Underlying Molecular Pathways: ROS and the Intrinsic Apoptotic Cascade

Benzalkonium Bromide has been shown to induce the production of Reactive Oxygen Species (ROS) in cells, leading to oxidative stress[2]. This oxidative stress is a key trigger for the intrinsic (or mitochondrial) pathway of apoptosis.

Key Events in BB-Induced Apoptosis:

-

ROS Production: BB treatment leads to an increase in intracellular ROS[2].

-

Mitochondrial Disruption: High levels of ROS can damage the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm).

-

Cytochrome c Release: The compromised mitochondrial outer membrane allows for the release of cytochrome c from the intermembrane space into the cytosol[17].

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex called the apoptosome.

-

Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then activates the executioner caspase, caspase-3[17].

-

Execution of Apoptosis: Caspase-3 cleaves a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This pathway is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members (like Bax) promote cytochrome c release, and anti-apoptotic members (like Bcl-2) inhibit it[18].

Section 3: Assessment of Genotoxicity

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Assessing the genotoxic potential of any compound intended for human use is a regulatory and safety imperative. The evidence for the genotoxicity of benzalkonium compounds is mixed, with some studies observing effects at low concentrations and others finding no significant impact[19]. This highlights the importance of direct experimental validation.

Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive and versatile method for detecting DNA strand breaks in individual cells[1][20].

Principle of the Assay: Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind supercoiled DNA known as a "nucleoid". The slides are then placed in an alkaline electrophoresis buffer, which denatures the DNA. During electrophoresis, relaxed and broken DNA fragments migrate away from the nucleoid towards the anode, while undamaged, supercoiled DNA remains intact. When stained with a fluorescent dye and visualized, the migrating DNA forms a "tail" resembling a comet. The length and intensity of the comet tail are proportional to the amount of DNA damage[1].

Step-by-Step Protocol:

-

Cell Preparation and Treatment: Prepare a single-cell suspension from control and Benzalkonium Bromide-treated cultures. Ensure cell viability is high (>80%), as DNA fragmentation from apoptotic or necrotic cells can confound the results.

-

Slide Preparation: Coat microscope slides with a layer of normal melting point (NMP) agarose and allow it to dry completely. This initial layer helps the subsequent cell-containing layer to adhere.

-

Embedding Cells: Mix approximately 1 x 10⁴ cells with low melting point (LMP) agarose (at ~37°C). Quickly pipette this mixture onto the pre-coated slide and cover with a coverslip. Place the slide on a cold surface to allow the agarose to solidify.

-

Cell Lysis: Gently remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt concentration and detergents like Triton X-100) for at least 1 hour at 4°C[21]. This step removes cell membranes and histones.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for approximately 20-40 minutes[21]. This unwinds the DNA, exposing single-strand breaks and alkali-labile sites.

-

Electrophoresis: Perform electrophoresis at low voltage (e.g., ~1 V/cm) for 20-30 minutes in the cold[21].

-

Neutralization and Staining: After electrophoresis, gently lift the slides from the tank and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Gold or ethidium bromide.

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common metrics include "% DNA in the tail" and "tail moment."

Section 4: Conclusion and Future Perspectives

The in vitro toxicological profile of Benzalkonium Bromide is characterized by a dose-dependent mechanism involving membrane disruption, cytotoxicity, and the induction of distinct cell death pathways. At lower concentrations, it primarily triggers a regulated apoptotic process driven by oxidative stress and the intrinsic mitochondrial pathway. At higher concentrations, it causes rapid, unregulated necrosis due to severe membrane damage. Its genotoxic potential remains an area requiring careful, case-by-case evaluation.

For drug development professionals and researchers, this profile underscores the necessity of a multi-parametric approach to safety assessment. Relying solely on an IC50 value is insufficient. A comprehensive evaluation must include mechanistic assays to differentiate apoptosis from necrosis and sensitive tests like the Comet assay to screen for potential genotoxicity. Future research should focus on establishing a broader toxicological database across a diverse range of cell lines, including 3D organoid models, to better predict human responses and further refine the safety profile of this widely used compound.

References

-

Marple, B. et al. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology, 85(13), e00377-19. Available at: [Link]

-

De Saint Jean, M. et al. (2000). Benzalkonium chloride (BAK) induces apoptosis or necrosis, but has no major influence on the cell cycle of Jurkat cells. Folia Histochemica et Cytobiologica, 38(4), 171-176. Available at: [Link]

-

Herreros, M. A. et al. (2021). Benzalkonium Chloride Disinfectants Induce Apoptosis, Inhibit Proliferation, and Activate the Integrated Stress Response in a 3-D in Vitro Model of Neurodevelopment. Toxicological Sciences, 180(1), 94-106. Available at: [Link]

-

Agilent. (n.d.). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Available at: [Link]

-

Zhang, J. et al. (2021). Topical effect of benzalkonium bromide on wound healing and potential cellular and molecular mechanisms. International Wound Journal, 18(5), 566-576. Available at: [Link]

-

Debbasch, C. et al. (2008). Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition. International Journal of Molecular Sciences, 19(11), 3563. Available at: [Link]

-

Møller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. Mutation Research/Reviews in Mutation Research, 783, 108284. Available at: [Link]

-

PubChem. (n.d.). Benzalkonium. National Center for Biotechnology Information. Available at: [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

Sharma, G. et al. (2008). Apoptotic signaling induced by benzamide riboside: an in vitro study. Cancer Biology & Therapy, 7(7), 1069-1076. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

bioRxiv. (2020). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. Available at: [Link]

-

Koohi, M. K. (2023). Toxicity Assessment of Benzalkonium Chloride and Dibromo Nitrilopropionamide in Wistar Rats. International Journal of Ecotoxicology and Ecobiology, 8(3), 33-36. Available at: [Link]

-

BosterBio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

-

AMBOSS. (2020, September 23). Necrosis vs. Apoptosis: Cell Death. YouTube. Available at: [Link]

-

PubChem. (n.d.). Benzalkonium Chloride. National Center for Biotechnology Information. Available at: [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Available at: [Link]

-

ResearchGate. (2014). HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation. Available at: [Link]

-

Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Nature. Available at: [Link]

-

Novo Nordisk Pharmatech. (n.d.). Benzalkonium Chloride structure and formula. Available at: [Link]

-

ResearchGate. (n.d.). Apoptotic signalling pathways. Available at: [Link]

-

MDPI. (2023). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. International Journal of Molecular Sciences, 24(13), 10803. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

-

Vidal, M. et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(16), 4026. Available at: [Link]

-

PubChem. (n.d.). Benzyldodecyldimethylammonium bromide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2000). Toxicity of benzalkonium chloride on human corneal epithelial cells in vitro. Available at: [Link]

-

Lee, Y. J. et al. (2020). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 12(1), 199. Available at: [Link]

-

ResearchGate. (2006). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. Available at: [Link]

-

PubChem. (n.d.). Benzoyl bromide. National Center for Biotechnology Information. Available at: [Link]

-

University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Available at: [Link]

Sources

- 1. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topical effect of benzalkonium bromide on wound healing and potential cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 4. mdpi.com [mdpi.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzododecinium | C21H38N+ | CID 8754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. clyte.tech [clyte.tech]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 14. Comparative study on the cytotoxic effects of benzalkonium chloride on the Wong-Kilbourne derivative of Chang conjunctival and IOBA-NHC cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bosterbio.com [bosterbio.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. wisdomlib.org [wisdomlib.org]

- 20. mdpi.com [mdpi.com]

- 21. agilent.com [agilent.com]

Methodological & Application

Application of Benzilonium Bromide as a Preservative in Pharmaceutical Formulations: An In-Depth Technical Guide

This guide provides a comprehensive overview of the application of Benzilonium Bromide as a preservative in pharmaceutical formulations. It is intended for researchers, scientists, and drug development professionals seeking to understand its properties, mechanism of action, and effective utilization in ensuring the microbiological safety and stability of pharmaceutical products.

Introduction to this compound: A Versatile Cationic Surfactant

This compound, a quaternary ammonium compound, is a potent cationic surfactant with broad-spectrum antimicrobial properties.[1][2] Chemically known as Benzyl Dodecyl Dimethyl Ammonium Bromide, it is widely recognized for its efficacy against a range of bacteria, fungi, and some viruses.[2] This makes it a valuable preservative in various pharmaceutical formulations, particularly in multi-dose aqueous products where the risk of microbial contamination upon repeated use is a concern.[1][3] Its salt form, benzalkonium chloride, is also extensively used and shares a similar mechanism of action.[4][5]

Key Chemical Properties:

| Property | Description |

| CAS Number | 7281-04-1[2] |

| IUPAC Name | benzyl-dodecyl-dimethylazanium;bromide[6] |

| Appearance | Typically a yellow colloid at room temperature, which may solidify into a waxy substance at lower temperatures.[2] |

| Solubility | Soluble in water and alcohol.[2] |

Mechanism of Antimicrobial Action: Disrupting the Microbial Fortress

The primary biocidal activity of this compound stems from its ability to disrupt the integrity of microbial cell membranes.[1][7] As a positively charged (cationic) molecule, it electrostatically interacts with negatively charged components of the bacterial cell wall and membrane, such as phospholipids and proteins.[1] This interaction leads to the disorganization of the membrane's lipid bilayer, compromising its function as a selective barrier.[1][8] The subsequent leakage of essential intracellular components, including ions and metabolites, ultimately results in cell lysis and death.[1][9]

Caption: Mechanism of this compound's antimicrobial action.

Applications and Recommended Concentrations in Pharmaceutical Formulations

This compound is a preferred preservative for a variety of multi-dose aqueous pharmaceutical products.[1] The selection of an appropriate concentration is crucial to balance antimicrobial efficacy with product safety and compatibility.

| Formulation Type | Recommended Concentration Range (%) | Primary Function |

| Ophthalmic Preparations | 0.001 - 0.02[1][3] | Preservative |

| Nasal Sprays & Drops | 0.005 - 0.2[1] | Preservative |

| Otic (Ear) Drops | 0.01 - 0.02[1] | Preservative |

| Topical Antiseptics | Up to 0.1[1] | Active Ingredient |

| Skin Disinfection | 0.1[10] | Disinfectant |

| Surgical Hand Soak | 0.05 - 0.1[10] | Disinfectant |

Important Note on Ophthalmic Use: While effective, the long-term use of benzalkonium-preserved eye drops has been associated with ocular surface toxicity.[1] Therefore, it is imperative to use the lowest effective concentration, and for patients requiring chronic therapy, preservative-free alternatives should be considered.[1]

Protocol for Evaluating Preservative Efficacy: Antimicrobial Effectiveness Test (AET)

The Antimicrobial Effectiveness Test (AET), as outlined in the United States Pharmacopeia (USP) General Chapter <51>, is a critical study to evaluate the performance of a preservative system in a pharmaceutical product.[1][11] This test challenges the formulation with a high concentration of specific microorganisms to simulate contamination.[12]

Principle of the AET

The AET involves inoculating the pharmaceutical product with a standardized panel of microorganisms. The inoculated product is then incubated, and the number of viable microorganisms is determined at specific time intervals. The effectiveness of the preservative is assessed by the reduction in the microbial population over time.

Test Microorganisms

The USP <51> recommends the use of the following microorganisms to represent a broad spectrum of potential contaminants[12][13]:

-

Bacteria:

-

Staphylococcus aureus (ATCC 6538)

-

Escherichia coli (ATCC 8739)

-

Pseudomonas aeruginosa (ATCC 9027)

-

-

Yeast:

-

Candida albicans (ATCC 10231)

-

-

Mold:

-

Aspergillus brasiliensis (ATCC 16404)

-

Experimental Workflow

Caption: General workflow for the Antimicrobial Effectiveness Test (AET).

Step-by-Step Protocol

-

Preparation of Inoculum:

-

Culture the test microorganisms on a suitable solid agar medium.

-

Harvest the microorganisms and suspend them in a sterile saline solution to achieve a microbial count of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

-

Inoculation of the Product:

-

Introduce a small volume of the microbial suspension into the product to be tested, ensuring the final concentration of microorganisms is between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

-

Ensure thorough mixing of the inoculum with the product.

-

-

Incubation:

-

Store the inoculated product containers at a specified temperature, typically between 20°C and 25°C.

-

-

Sampling and Plate Counts:

-

At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each inoculated container.[13]

-

Perform serial dilutions of the sample and plate onto a suitable agar medium.

-

Incubate the plates and count the number of colonies to determine the CFU/mL.

-

-

Interpretation of Results:

-

Calculate the log reduction in the microbial population from the initial count at each time point.

-

Compare the log reductions to the acceptance criteria outlined in USP <51> for the specific product category.

-

Acceptance Criteria (Example for Category 1 Products - Injections, other parenterals including emulsions, otic products, sterile nasal products, and ophthalmic products)

-

Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.

-

Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days.

Safety and Regulatory Considerations

While this compound is an effective preservative, it is essential to consider its safety profile. It is known to be a skin and eye irritant at higher concentrations.[8][14] The U.S. Environmental Protection Agency (EPA) classifies benzalkonium chlorides as highly irritating to the eyes and skin.[8]

The regulatory status of this compound as a pharmaceutical excipient is subject to the guidelines of national and regional regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][15] It is crucial to adhere to the approved concentration limits and to conduct thorough safety assessments for any new formulation. The FDA has deferred final rulemaking on benzalkonium chloride for use in certain antiseptic products pending further safety and efficacy data.[16] Manufacturers must ensure that any product containing this compound has undergone the necessary registration and authorization processes to guarantee its quality and safety.[17]

Conclusion

This compound is a valuable and widely used preservative in the pharmaceutical industry. Its broad-spectrum antimicrobial activity and well-understood mechanism of action make it a reliable choice for protecting multi-dose formulations from microbial contamination. However, its application requires a careful balance between efficacy and safety, particularly in sensitive applications such as ophthalmic preparations. Adherence to established protocols for efficacy testing, such as the USP <51> AET, and a thorough understanding of the regulatory landscape are paramount for the successful and safe use of this compound in pharmaceutical development.

References

-

Ningbo Inno Pharmchem Co., Ltd. Understanding Benzalkonium Bromide: Properties, Applications, and Safety. Available at: [Link]

-

ChemRxiv. A Short Overview of Benzalkonium Chloride in Pharmaceutical Sector: Safety, Environmental Impact and Alternatives. Available at: [Link]

-

INCHEM. ICSC 1225 - BENZYL BROMIDE. Available at: [Link]

-

ResearchGate. Studies of Antibacterial Activity of Benzalkonium Chloride as Preservative for Ophthalmic Solutions Against Gram-positive Cocci and Negative Rods. Available at: [Link]

-

National Center for Biotechnology Information. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Available at: [Link]

-

National Center for Biotechnology Information. Benzalkonium | C22H40N+ | CID 2330 - PubChem. Available at: [Link]

-

European Medicines Agency. Questions and answers on benzalkonium chloride used as an excipient in medicinal products for human use. Available at: [Link]

-

COSMILE Europe. BENZALKONIUM BROMIDE – Ingredient. Available at: [Link]

-

ARL Bio Pharma. USP <51> Antimicrobial Effectiveness Testing. Available at: [Link]

-

GovInfo. Title 21 - Food and Drugs. Available at: [Link]

-

The United States Pharmacopeial Convention. <51> ANTIMICROBIAL EFFECTIVENESS TESTING. Available at: [Link]

-

Microchem Laboratory. USP 51 Antimicrobial Effectiveness Test. Available at: [Link]

-

Food and Drug Administration. FDA Advisory No.2023-2317 || Public Health Warning Against the Purchase and Use of the Unregistered Drug Product “Benzalkonium Chloride (Benzellin) 0.13% Tincture 7.5mL”. Available at: [Link]

-

American Association of Pharmaceutical Scientists. Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Available at: [Link]

-

Food and Drug Administration. Antiseptic FDA Letters. Available at: [Link]

-

PCCA. USP 51 Antimicrobial Effectiveness Testing & USP 71 Sterility Testing When, Why, and How. Available at: [Link]

-

ECA Academy. FDA Warning Letter: Inadequate Testing of BZK and Many General GMP Violations. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Benzalkonium Bromide - LKT Labs [lktlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzalkonium | C22H40N+ | CID 2330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. ARL Bio Pharma | USP Antimicrobial Effectiveness Testing [arlok.com]

- 12. microchemlab.com [microchemlab.com]

- 13. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. govinfo.gov [govinfo.gov]

- 16. fda.gov [fda.gov]

- 17. FDA Advisory No.2023-2317 || Public Health Warning Against the Purchase and Use of the Unregistered Drug Product “Benzalkonium Chloride (Benzellin) 0.13% Tincture 7.5mL” - Food and Drug Administration [fda.gov.ph]

Application Notes and Protocols: Utilizing Benzilonium Bromide to Elucidate Bacterial Resistance Mechanisms

Abstract

The escalating crisis of antimicrobial resistance necessitates innovative approaches to understand and combat the mechanisms bacteria employ to evade therapeutic agents. Benzilonium bromide, a quaternary ammonium compound (QAC), serves as a powerful chemical tool for investigating these resistance pathways. This guide provides an in-depth exploration of the mechanisms of action of this compound and offers detailed protocols for its application in studying critical bacterial resistance phenomena, including efflux pump activity, biofilm formation, and membrane integrity. Tailored for researchers, scientists, and drug development professionals, these notes aim to provide both the theoretical framework and practical methodologies to leverage this compound in the development of novel antimicrobial strategies.

Introduction: The Role of Quaternary Ammonium Compounds in Resistance Research

Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely used as disinfectants and antiseptics.[1][2] Their defining structural feature is a positively charged nitrogen atom bonded to four organic groups.[3] This cationic nature is fundamental to their antimicrobial activity, enabling strong interactions with negatively charged components of bacterial cell surfaces.[4] this compound (also known as Benzyldimethyldodecylammonium bromide) is a representative member of this class and serves as an effective agent for probing bacterial defense systems.[5]

The primary antimicrobial mechanism of this compound and other QACs is the disruption of the cytoplasmic membrane.[6][7] Its amphiphilic structure, possessing both a hydrophobic alkyl chain and a hydrophilic cationic head, allows it to intercalate into the bacterial lipid bilayer.[4] This insertion disrupts membrane integrity, leading to increased permeability and the leakage of essential intracellular components like ions and nucleotides, ultimately resulting in cell death.[3][8][9] Beyond direct membrane damage, QACs can also denature essential proteins and inhibit enzymes, contributing to their broad-spectrum activity.[3][10]

Bacteria have evolved sophisticated mechanisms to counteract the effects of QACs, which often overlap with resistance to clinically relevant antibiotics.[11][12] These mechanisms include:

-

Modification of the cell envelope: Altering the composition of membrane phospholipids and fatty acids to reduce QAC binding and insertion.[11]

-

Overexpression of efflux pumps: Actively transporting QACs out of the cell before they can reach their target.[11][13]

-

Biofilm formation: Creating a protective extracellular polymeric substance (EPS) matrix that limits QAC penetration.[11][14]

Understanding how bacteria respond to a challenge with this compound can, therefore, provide critical insights into broader multidrug resistance patterns.

Core Applications of this compound in Resistance Studies

This compound can be employed as a versatile tool in several key areas of bacterial resistance research:

-

Probing Efflux Pump Activity: Many bacterial efflux pumps, such as those from the Small Multidrug Resistance (SMR) and Proteobacterial Antimicrobial Compound Efflux (PACE) families, recognize and transport QACs.[15][16] This makes this compound an excellent substrate for studying the activity and inhibition of these pumps.

-

Investigating Biofilm Dynamics: As a potent surfactant, this compound can be used to study the disruption of mature biofilms and to investigate the mechanisms that make biofilm-encased bacteria more resistant to antimicrobials.[14][17][18]

-

Synergy and Antagonism Studies: Evaluating the interaction of this compound with conventional antibiotics can reveal synergistic or antagonistic effects, providing clues about shared resistance pathways or mechanisms of action.[19][20][21] For example, sub-inhibitory concentrations of benzalkonium chloride (a close analog) have been shown to antagonize the activity of aminoglycoside antibiotics by reducing their intracellular accumulation.[19]

Experimental Protocols

The following protocols are designed to be adaptable to a wide range of bacterial species. Researchers should optimize parameters such as inoculum size, incubation time, and concentration ranges for their specific strains of interest.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Rationale: Establishing the MIC and MBC is the foundational step in characterizing the antimicrobial activity of this compound against a specific bacterial strain. The MIC is the lowest concentration that inhibits visible growth, while the MBC is the lowest concentration that results in bacterial death. These values provide a quantitative measure of susceptibility and are essential for designing subsequent experiments.

Materials:

-

This compound (sterile stock solution, e.g., 10 mg/mL in sterile deionized water)

-

96-well, round-bottom microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB, Tryptic Soy Broth - TSB)[22]

-

Bacterial culture in the logarithmic growth phase

-

Sterile diluents (e.g., growth medium)

-

Incubator

-

Microplate reader (optional, for OD600 readings)

-

Agar plates for MBC determination

Procedure:

-

Prepare Bacterial Inoculum: Grow the test bacterium in the appropriate broth overnight at 37°C. Dilute the overnight culture in fresh broth and continue to incubate until it reaches the logarithmic phase (typically an optical density at 600 nm (OD600) of ~0.1).[22] Adjust the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.[23]

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of a 2x concentrated this compound starting solution to the first column of wells. This creates the highest concentration to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[23] d. Column 11 will serve as the positive control (bacteria, no compound), and column 12 as the negative control (broth only).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the OD600 with a microplate reader.[23]

-

MBC Determination: a. From the wells showing no visible growth (at and above the MIC), plate 10-100 µL onto agar plates. b. Incubate the agar plates at 37°C for 24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[24]

Data Presentation:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 5 - 10 | - |

| Streptococcus agalactiae | 3.12 (MIC₉₀) | 0.78 - 12.50 |

| Escherichia coli | 9 (sub-MIC) | - |

| Table 1: Example MIC and MBC values for Benzalkonium Chloride, a close analog of this compound.[10][24][25] These values should be determined experimentally for specific strains. |

Protocol 3.2: Efflux Pump Activity Assay using an Intercalating Dye

Rationale: This protocol assesses the ability of this compound to act as a substrate or competitive inhibitor of efflux pumps. It uses a fluorescent dye (e.g., Ethidium Bromide, EtBr) that is a known substrate for many multidrug resistance pumps. In cells with active efflux, the dye is pumped out, resulting in low intracellular fluorescence. An efflux pump inhibitor (EPI) or a competitive substrate like this compound will interfere with this process, leading to dye accumulation and an increase in fluorescence.

Materials:

-

Bacterial strain (wild-type and, if available, an efflux pump knockout mutant for comparison)

-

This compound

-

Ethidium Bromide (EtBr) stock solution

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a protonophore that de-energizes the membrane and inhibits efflux, used as a positive control.

-

Phosphate-buffered saline (PBS) or a minimal salts medium without glucose

-

Glucose solution

-

Black, clear-bottom 96-well microtiter plates

-

Fluorometric plate reader (Excitation ~530 nm, Emission ~600 nm)

Procedure:

-

Cell Preparation: Grow bacteria to the mid-log phase. Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of ~0.4.

-

Loading with Dye: Add EtBr to the cell suspension (final concentration typically 1-2 µg/mL) and incubate in the dark at room temperature for 1 hour to allow dye uptake. This creates an "EtBr-loaded" cell stock.

-